Methylprednisolone 21-Propionate is a synthetic glucocorticoid derived from methylprednisolone. It is primarily utilized for its anti-inflammatory and immunosuppressive properties, making it valuable in various therapeutic applications. This compound is classified under corticosteroids, which are steroid hormones produced in the adrenal cortex and are crucial in regulating metabolism, immune response, and inflammation.
The compound is synthesized through chemical processes involving methylprednisolone and propionic acid. Methylprednisolone itself is a well-known corticosteroid used in clinical settings for treating conditions such as allergies, asthma, and autoimmune diseases.
Methylprednisolone 21-Propionate falls under the category of synthetic glucocorticoids. These compounds are characterized by their ability to bind to glucocorticoid receptors, influencing gene expression and cellular responses.
The synthesis of Methylprednisolone 21-Propionate typically involves the esterification of methylprednisolone with propionic acid. This reaction can be catalyzed by sulfuric acid and is often conducted under reflux conditions to ensure complete conversion.
Methylprednisolone 21-Propionate has a molecular formula of and features a steroid backbone typical of corticosteroids. The structure includes a propionate side chain at the 21-position, which is critical for its biological activity.
Methylprednisolone 21-Propionate can undergo various chemical reactions:
Methylprednisolone 21-Propionate exerts its pharmacological effects primarily through binding to glucocorticoid receptors located in the cytoplasm of target cells.
The compound influences various biochemical pathways, including those involved in the metabolism of carbohydrates, proteins, and lipids.
Relevant analyses such as HPLC are utilized to assess purity and stability during storage .
Methylprednisolone 21-Propionate has diverse applications across several fields:
Methylprednisolone 21-propionate (C₂₅H₃₄O₆; MW 430.53 g/mol; CAS 138804-88-3) is a synthetic corticosteroid ester featuring a complex tetracyclic pregnane nucleus with critical stereochemical modifications [3] [6]. Its core structure includes the signature Δ¹,⁴-diene-3,20-dione motif of glucocorticoids, augmented by hydroxyl groups at C-11β and C-17α positions, and a methyl substituent at C-6α [5]. The 21-propionate esterification involves the esterification of the C-21 hydroxyl group with propionic acid, yielding the propanoate moiety (CCC(=O)O–) [3] [9].
Stereochemical configuration is rigorously defined: The A-ring adopts a planar conformation with the 3-keto-Δ⁴ system, while the B/C trans fusion (C8-C9) and C/D cis fusion (C13-C14) create the characteristic glucocorticoid backbone. Absolute configurations at chiral centers are: 6S,8S,9S,10R,11S,13S,14S,17R, as confirmed by the IUPAC name [2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] propanoate [3]. The SMILES notation (CCC(=O)OCC(=O)[C@@]1(O)CC[C@H]2[C@@H]3CC@HC4=CC(=O)C=C[C@]4(C)[C@H]3C@@HC[C@]12C) explicitly defines stereochemistry at all asymmetric centers [6].
Table 1: Identity Descriptors of Methylprednisolone 21-Propionate
Parameter | Value |
---|---|
Molecular Formula | C₂₅H₃₄O₆ |
Accurate Mass | 430.2355 Da |
CAS Registry Number | 138804-88-3 |
IUPAC Name | [2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] propanoate |
InChI Key | InChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1 |
The propionate esterification significantly alters physicochemical behavior compared to non-esterified methylprednisolone. The log P value increases to >2.5 due to the lipophilic propionyl group, reducing aqueous solubility while enhancing organic solvent miscibility (e.g., ethanol, DMSO) [3] [6]. Crystalline polymorphism is a critical consideration: The solid-state structure exhibits hydrogen bonding between the C-11/C-17 hydroxyls and keto groups of adjacent molecules, forming a stable monoclinic lattice [10].
Processing-induced crystal disorder (e.g., milling) may accelerate degradation by creating amorphous regions vulnerable to hydrolysis at the 21-ester bond [10]. Storage stability requires protection from moisture and light at -20°C to maintain >95% purity (HPLC-grade), as the 21-ester bond undergoes hydrolytic cleavage under acidic/basic conditions [3] [6]. Thermal analysis reveals melting points between 228–237°C, consistent with corticosteroid esters [2] [10].
Methylprednisolone 21-propionate exhibits distinct pharmaceutical properties compared to other corticosteroid esters due to its carbon chain length and lipophilicity:
Table 2: Comparative Properties of Corticosteroid Esters
Corticosteroid Ester | Molecular Weight (g/mol) | Aqueous Solubility | Particle Size (Undiluted) | Key Structural Feature |
---|---|---|---|---|
Methylprednisolone 21-propionate | 430.53 | Low | Polymodal (1–100 μm) | C3-propanoate |
Methylprednisolone acetate | 374.47 | Very low | Large aggregates (>1000 μm) | C21-acetate |
Dexamethasone sodium phosphate | 516.41 | High | Non-particulate | C21-phosphate salt |
Betamethasone acetate | 434.50 | Low | 10–50 μm | C21-acetate with 16β-methyl |
The propionate ester (3-carbon chain) provides intermediate lipophilicity between acetate (2-carbon) and longer-chain esters (e.g., valerate). This balances tissue retention and hydrolysis kinetics: In vitro hydrolysis occurs slower than acetate esters due to steric hindrance but faster than butyrate derivatives [7]. Particulate size distribution is critical for injectable suspensions; undiluted methylprednisolone 21-propionate exhibits smaller particles (predominantly 1–100 μm) than methylprednisolone acetate (>80% >1000 μm), reducing risks of vascular occlusion during epidural administration [7]. Dilution with saline or lidocaine may alter particle aggregation kinetics differently than other esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C and ¹H NMR spectra confirm regioselective esterification at C-21:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key FT-IR absorptions (KBr disc, cm⁻¹):
Mass Spectrometry
High-resolution ESI-MS shows [M+H]⁺ at m/z 431.2428 (calc. 431.2430 for C₂₅H₃₅O₆⁺). Fragmentation pathways include:
Table 3: Characteristic Spectroscopic Signatures
Technique | Functional Group | Signal (Position/Type) |
---|---|---|
¹H NMR | C-21 Methylene | 4.45 ppm (s, 2H) |
Propionyl CH₂ | 2.35 ppm (q, 2H) | |
Propionyl CH₃ | 1.15 ppm (t, 3H) | |
FT-IR | 21-Ester C=O | 1735 cm⁻¹ |
C-20 Ketone | 1710 cm⁻¹ | |
Δ¹,⁴-Diene-3-one | 1660 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C) | |
HR-MS | Molecular ion | m/z 431.2428 [M+H]⁺ |
Propionyl loss | m/z 357.2 [M+H–C₂H₄O₂–H₂O]⁺ |
The spectroscopic profile provides definitive confirmation of molecular structure, regioselective esterification, and stereochemical integrity critical for quality control of pharmaceutical preparations [3] [6] [9].
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7